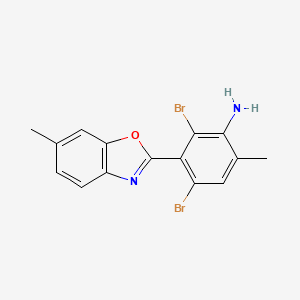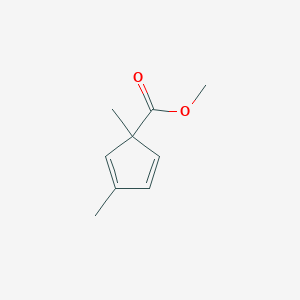
2-Bromo-4-(hydroxymethyl)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(hydroxymethyl)phenyl benzoate is an organic compound with the molecular formula C14H11BrO3. It is a derivative of benzoic acid and contains both bromine and hydroxymethyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(hydroxymethyl)phenyl benzoate typically involves the bromination of 4-(hydroxymethyl)phenyl benzoate. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(hydroxymethyl)phenyl benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic conditions is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Substitution: Formation of 4-(hydroxymethyl)phenyl benzoate derivatives with various substituents replacing the bromine atom.
Oxidation: Formation of 2-Bromo-4-(carboxy)phenyl benzoate.
Reduction: Formation of 4-(hydroxymethyl)phenyl benzoate.
Aplicaciones Científicas De Investigación
2-Bromo-4-(hydroxymethyl)phenyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(hydroxymethyl)phenyl benzoate involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction. These reactions can modulate the compound’s reactivity and interactions with other molecules, influencing its overall biological and chemical activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)phenyl benzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-methylphenyl benzoate: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and solubility.
2-Bromo-4-(methoxymethyl)phenyl benzoate: Contains a methoxymethyl group, which can influence its chemical properties and reactivity.
Propiedades
Número CAS |
536974-76-2 |
|---|---|
Fórmula molecular |
C14H11BrO3 |
Peso molecular |
307.14 g/mol |
Nombre IUPAC |
[2-bromo-4-(hydroxymethyl)phenyl] benzoate |
InChI |
InChI=1S/C14H11BrO3/c15-12-8-10(9-16)6-7-13(12)18-14(17)11-4-2-1-3-5-11/h1-8,16H,9H2 |
Clave InChI |
MSRBJLBMCNHNND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride](/img/structure/B13800505.png)
![1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13800511.png)







![3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)
![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)



